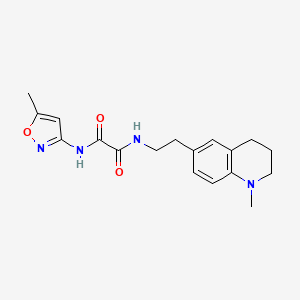
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound belonging to the oxalamide class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure features a tetrahydroquinoline moiety and an isoxazole group, which may contribute to its biological activities.
- Molecular Formula : C21H24N4O3
- Molecular Weight : 376.44 g/mol
- CAS Number : 946281-39-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the oxalamide structure allows for modulation of receptor activity or inhibition of enzymes involved in various metabolic pathways.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial effects. This is particularly relevant in the context of rising antibiotic resistance. A comparative analysis with similar compounds indicates that modifications in the isoxazole and tetrahydroquinoline moieties can enhance antibacterial potency.
Anticancer Activity
Research has indicated potential anticancer properties. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15 | Apoptosis induction |
| Study B | MCF7 | 20 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects against oxidative stress-induced neuronal damage. In animal models, it showed promise in reducing neuroinflammation and improving cognitive functions.
Case Studies
-
Case Study on Anticancer Activity
- Objective : To evaluate the efficacy of the compound on breast cancer cell lines.
- Findings : The compound demonstrated significant cytotoxicity at low concentrations, with a notable reduction in cell viability observed after 48 hours of exposure.
- : The results support further investigation into its use as a potential chemotherapeutic agent.
-
Neuroprotection in Animal Models
- Objective : To assess neuroprotective effects in a rodent model of Alzheimer's disease.
- Findings : Treatment with the compound resulted in decreased levels of amyloid-beta plaques and improved memory performance in behavioral tests.
- : Indicates potential for development as a therapeutic option for neurodegenerative diseases.
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-10-16(21-25-12)20-18(24)17(23)19-8-7-13-5-6-15-14(11-13)4-3-9-22(15)2/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCXVDAPEIYVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














